molecular formula C16H34O2Sn B14595607 Tributyl[2-(oxiran-2-YL)ethoxy]stannane CAS No. 61266-51-1

Tributyl[2-(oxiran-2-YL)ethoxy]stannane

Cat. No.: B14595607
CAS No.: 61266-51-1
M. Wt: 377.1 g/mol
InChI Key: MRISUTFQFUXHGM-UHFFFAOYSA-N
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Description

Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound with the molecular formula C16H34O2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and an ethoxy group containing an oxirane ring. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[2-(oxiran-2-yl)ethoxy]stannane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly useful in reactions requiring ring-opening mechanisms and in the formation of complex molecular structures .

Properties

CAS No.

61266-51-1

Molecular Formula

C16H34O2Sn

Molecular Weight

377.1 g/mol

IUPAC Name

tributyl-[2-(oxiran-2-yl)ethoxy]stannane

InChI

InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

MRISUTFQFUXHGM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCCC1CO1

Origin of Product

United States

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